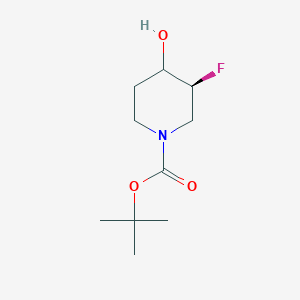
(3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18FNO3 and a molecular weight of 219.25 g/mol It is a piperidine derivative, characterized by the presence of a fluorine atom and a hydroxyl group on the piperidine ring, along with a tert-butyl ester group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the starting material N-(tert-Butoxycarbonyl)-4-piperidone . The synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring.
Hydroxylation: Introduction of the hydroxyl group at the 4-position.
Protection/Deprotection: Use of tert-butyl groups to protect the nitrogen atom during the reaction and subsequent deprotection to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems . These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow microreactor technology allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or .
Reduction: Reducing agents like or .
Substitution: Nucleophilic substitution reactions using reagents like or .
Major Products:
Oxidation: Formation of .
Reduction: Regeneration of .
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Synthesis: Utilized in asymmetric synthesis due to its chiral centers.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor , binding to the active site of the enzyme and preventing its normal function . The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and specificity towards the target enzyme. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
- tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate .
- tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate .
Uniqueness:
- The specific stereochemistry of (3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate imparts unique chemical and biological properties.
- The presence of both fluorine and hydroxyl groups on the piperidine ring enhances its reactivity and potential applications compared to similar compounds.
Properties
Molecular Formula |
C10H18FNO3 |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
tert-butyl (3S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8?/m0/s1 |
InChI Key |
XRNLYXKYODGLMI-JAMMHHFISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H](C1)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


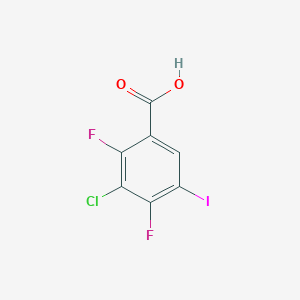
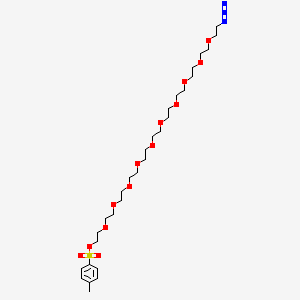
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)

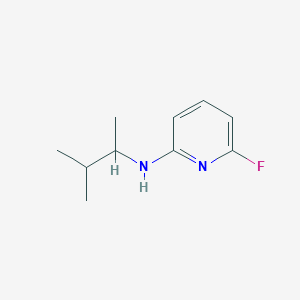
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)


![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)
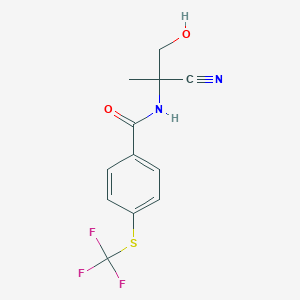

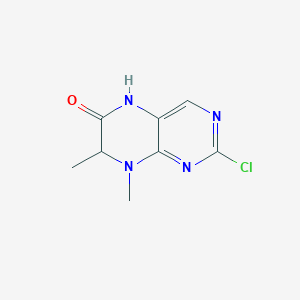
![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
